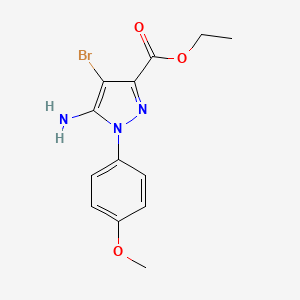

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-methoxyphenyl group at position 1, amino and bromo substituents at positions 5 and 4, respectively, and an ester group at position 2. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility.

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQRYXXPXDKUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and methoxyphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is being investigated for its potential medicinal applications, particularly in the development of therapeutic agents. Its structural features suggest possible interactions with biological targets:

- Anticancer Activity : Preliminary studies have indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The bromine substitution may enhance the compound's ability to inhibit tumor growth by modifying its interaction with cellular targets .

- Enzyme Inhibition : The compound's ability to bind to specific enzymes can be explored for developing inhibitors. Its amino group may play a crucial role in enzyme-substrate interactions, making it a candidate for further investigation in enzyme inhibition studies .

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agricultural chemistry, particularly as a pesticide or herbicide. Pyrazole derivatives have shown potential in inhibiting plant pathogens and pests, suggesting that this compound could be effective in crop protection strategies.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of new materials:

- Polymers and Dyes : The incorporation of pyrazole derivatives into polymer matrices can lead to materials with enhanced thermal stability and unique optical properties. This application is particularly relevant in the production of advanced coatings and pigments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating strong inhibition of cell proliferation. |

| Study B | Enzyme Inhibition | Identified potential as an inhibitor for specific kinases involved in cancer progression, suggesting a mechanism of action through competitive inhibition. |

| Study C | Agricultural Application | Showed effectiveness against common plant pathogens, reducing disease incidence by over 30% in treated crops compared to controls. |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1326810-54-1)

- Substituents : Fluorine at the 3-position of the phenyl ring.

- Key Differences : Fluorine’s electronegativity and smaller atomic radius compared to bromo may alter electronic properties and steric interactions. Fluorinated analogs often exhibit improved metabolic stability and bioavailability in drug discovery .

- Data Gap: No explicit yield or melting point data provided in evidence.

Ethyl 5-Amino-4-Cyano-1-(4-Methoxyphenyl)Pyrazole-3-Carboxylate (HC-2392, CAS: 1150164-12-7)

- Substituents: Cyano group at position 4 instead of bromo.

- Key Differences: The cyano group’s strong electron-withdrawing nature may reduce electrophilicity at position 4 compared to bromo, impacting reactivity in cross-coupling reactions. This substitution could also lower molecular weight and alter solubility .

Core Heterocycle Modifications

Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound II from )

- Core Structure : Oxazole instead of pyrazole.

- The bromo substituent at position 5 in oxazole (vs. position 4 in pyrazole) may lead to distinct regioselectivity in further functionalization.

- Synthesis Efficiency: Higher yield (85%) compared to the non-brominated oxazole precursor (50%), suggesting bromination is efficient in this system .

Ethyl 4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS: 128537-28-0)

- Substituents : Bromo at position 4, ethyl at position 3, methyl at position 1.

- Key Differences: The absence of an amino group and presence of alkyl chains may reduce polarity, increasing lipophilicity.

Ethyl 5-(4-Methoxyphenyl)Pyrazole-3-Carboxylate (Intermediate from )

- Substituents: Lacks amino and bromo groups.

- Key Differences: The synthesis involves hydrazine hydrate for pyrazole ring formation, suggesting that introducing amino/bromo groups may require additional steps (e.g., bromination with NBS or amination via SNAr). The amino group in the target compound could enhance hydrogen-bonding interactions in crystal structures, affecting solid-state properties .

Comparative Data Table

Research Findings and Implications

- Bromination Efficiency : Bromination at position 4 (pyrazole) or 5 (oxazole) is achievable with high yields using N-bromosuccinimide (NBS), as seen in (85% yield for oxazole) .

- Amino Group Introduction: The amino group in the target compound may require reductive amination or nucleophilic substitution, which could complicate synthesis compared to cyano or halogen substituents.

- Structural Influence on Applications : Fluorinated pyrazoles () are often prioritized in drug design for metabolic stability, while brominated derivatives (Target, ) are valuable in cross-coupling reactions for functionalized intermediates .

Biological Activity

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate (CAS Number: 1427011-68-4) is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with an amino group, a bromo substituent, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of 340.17 g/mol. The synthesis typically involves the reaction of appropriate pyrazole derivatives with ethylamine under controlled conditions, often utilizing solvents like ethanol and catalysts to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have shown that derivatives of pyrazole, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this derivative have shown growth inhibition percentages ranging from 43% to over 70% across different cancer types .

| Cancer Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|

| HOP-92 | 71.8 | 0.09 |

| NCI-H460 | 66.12 | 0.23 |

| RFX 393 | 84.17 | 11.70 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to target sites, disrupting normal cellular functions .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, demonstrating significant inhibition against Gram-positive bacteria .

- Anticancer Activity : Another research focused on the anticancer properties of pyrazole derivatives showed that this compound could inhibit CDK2 and TRKA kinases, which are vital in cancer progression . The results indicated that it could serve as a lead compound for developing new anticancer therapies.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives. For example:

- Cyclization : Ethyl acetoacetate and substituted hydrazines form the pyrazole core.

- Functionalization : Sequential steps like formylation, oxidation, and acylation generate intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride .

- Bromination : Electrophilic substitution or direct halogenation introduces the bromo group at the 4-position.

- Acylation/Thiourea Formation : Reacting intermediates with ammonium thiocyanate yields acyl thiourea derivatives, critical for further derivatization .

Basic: Which spectroscopic methods are effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, aromatic protons from the 4-methoxyphenyl group appear as distinct singlets .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Advanced structural elucidation confirms stereochemistry and crystal packing, as demonstrated in related pyrazole derivatives .

Advanced: How can Suzuki-Miyaura cross-coupling modify the pyrazole core?

- Methodology : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in degassed DMF/H₂O. This introduces aryl groups at reactive positions (e.g., replacing bromine with phenyl groups) .

- Optimization : Adjust reaction time, temperature (80–100°C), and base (K₃PO₄) to enhance yield. Purification via silica chromatography ensures product integrity .

Advanced: What strategies resolve contradictory bioactivity data in pyrazole derivatives?

- Substituent Analysis : Compare analogs (e.g., bromo vs. trifluoromethyl groups) to isolate electronic/steric effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Purity Validation : Contradictions often arise from impurities; use LC-MS or HPLC to confirm >95% purity .

- Assay Reproducibility : Standardize cell-based assays (e.g., enzyme inhibition protocols) to minimize variability .

Basic: What intermediates are critical in synthesizing this compound?

Key intermediates include:

- 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl chloride : Generated via formylation and oxidation, enabling acyl thiourea formation .

- Ethyl 4-bromo-pyrazole-3-carboxylate : Halogenated intermediate for further functionalization .

- Thiourea derivatives : Serve as precursors for introducing amino groups via hydrolysis or nucleophilic substitution .

Advanced: How does the 4-bromo substituent influence the pyrazole ring’s reactivity?

- Electronic Effects : Bromine’s electronegativity withdraws electron density, activating the ring for nucleophilic aromatic substitution at the 5-position.

- Steric Hindrance : The bulky bromo group may slow coupling reactions, necessitating optimized catalysts (e.g., Pd with bulky ligands) .

- Computational Insights : Density Functional Theory (DFT) studies model charge distribution to predict reactivity .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

- Exothermic Reactions : Control temperature during bromination to avoid side products. Use jacketed reactors for cooling .

- Catalyst Cost : Recover Pd catalysts via filtration or column chromatography .

- Purification : Scale-up silica chromatography is inefficient; switch to recrystallization or fractional distillation .

Advanced: How do electron-withdrawing groups (e.g., Br, CF₃) impact Structure-Activity Relationships (SAR)?

- Bioactivity Modulation : Bromo groups enhance electrophilic reactivity (e.g., kinase inhibition), while trifluoromethyl groups improve lipophilicity and target binding .

- Metabolic Stability : CF₃ reduces oxidative metabolism, prolonging half-life compared to bromo analogs .

- Synergistic Effects : Combining Br and methoxy groups balances electronic and steric properties for optimized potency .

Basic: What protecting groups are used during synthesis?

- Amino Protection : Boc (tert-butoxycarbonyl) or acetyl groups prevent undesired reactions during acylation .

- Ester Stability : Ethyl esters remain stable under acidic/basic conditions, avoiding premature hydrolysis .

Advanced: How are computational methods applied to optimize pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.